molecular formula C9H10O3 B074278 (R)-2-Phenoxypropionic acid CAS No. 1129-46-0

(R)-2-Phenoxypropionic acid

Cat. No. B074278
Key on ui cas rn: 1129-46-0
M. Wt: 166.17 g/mol
InChI Key: SXERGJJQSKIUIC-SSDOTTSWSA-N
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Patent
US04233057

Procedure details

A 1,000 milliliter, 3-neck flask equipped with a Claisen adaptor, paddle stirrer, thermometer, addition funnel and condenser, was charged with 100 grams (0.602 moles) of 2-phenoxypropanoic acid, (54.8 grams, 0.602 mole) of thiosemicarbazide and 300 ml. of dioxane. The slurry was heated to 85° C. and the addition funnel was charged with phosphorous oxychloride (POCl3). The POCl3 was slowly added (for 70 minutes) while maintaining the temperature within 90°-95° C., and then stirred for an additional 20 minutes. It was refluxed for 105 minutes and cooled. The flask was evacuated by using a water aspirator to remove volatiles (HCl, POCl3 and some dioxane), leaving a viscous residue to which 400 ml of water was added and the residue emulsified. A 50 percent solution of NaOH was added until the pH of the solution was 10, and a solid precipitate formed. The solid precipitate was filtered off, washed with water, air dried, then dried in a vacuum oven at 60° C. to a granular grey solid which was recrystallized from H2O/ethanol mixture, filtered and then dried in a vacuum oven at 60° C. to white needles of 5-(1-phenoxyethyl)-2-amino- 1,3,4-thiadiazole. (Melting point 157°-167° C.).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]([CH:8]([CH3:12])[C:9](O)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:13][NH:14][C:15]([NH2:17])=[S:16].P(Cl)(Cl)(Cl)=O.[OH-].[Na+]>O1CCOCC1>[O:1]([CH:8]([C:9]1[S:16][C:15]([NH2:17])=[N:14][N:13]=1)[CH3:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C(C(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NNC(=S)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
stirred for an additional 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1,000 milliliter, 3-neck flask equipped with a Claisen adaptor, paddle stirrer
ADDITION
Type
ADDITION
Details
thermometer, addition funnel and condenser
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature within 90°-95° C.
TEMPERATURE
Type
TEMPERATURE
Details
It was refluxed for 105 minutes
Duration
105 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The flask was evacuated
CUSTOM
Type
CUSTOM
Details
to remove volatiles (HCl, POCl3
CUSTOM
Type
CUSTOM
Details
some dioxane), leaving a viscous residue to which 400 ml of water
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
a solid precipitate formed
FILTRATION
Type
FILTRATION
Details
The solid precipitate was filtered off
WASH
Type
WASH
Details
washed with water, air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 60° C. to a granular grey solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from H2O/ethanol mixture
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in a vacuum oven at 60° C. to white needles of 5-(1-phenoxyethyl)-2-amino- 1,3,4-thiadiazole

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
O(C1=CC=CC=C1)C(C)C1=NN=C(S1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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